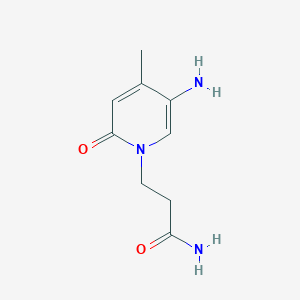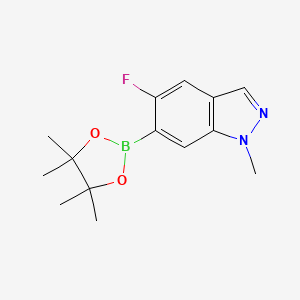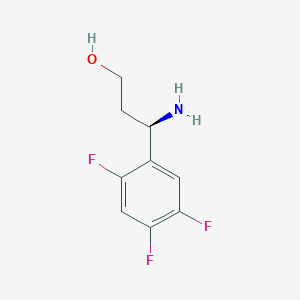
L-Argininehydrochloridehydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Argininehydrochloridehydrate is a compound derived from L-arginine, an amino acid that plays a crucial role in various physiological processes. L-arginine is known for its involvement in protein synthesis, nitric oxide production, and its role as a precursor for other important molecules such as creatine and polyamines . This compound is often used in dietary supplements and pharmaceuticals due to its enhanced solubility and stability compared to free-form L-arginine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-arginine hydrochloride typically involves the fermentation of L-arginine using microorganisms. The process begins with the adsorption of arginine fermentation liquid using strongly acidic cation-exchange resins. Sodium hydroxide solution is then used to elute the arginine, followed by adsorption using weak-acid cation-exchange resins. Hydrochloric acid is then used to elute the arginine monohydrochloride solution, which is subsequently decolorized and concentrated to obtain the final product .
Industrial Production Methods
Industrial production of L-arginine hydrochloride often employs microbial fermentation techniques. Genetically engineered strains of bacteria, such as Escherichia coli, are used to overproduce L-arginine. The fermentation broth is then processed to extract and purify L-arginine hydrochloride through a series of filtration, ion-exchange, and crystallization steps .
化学反应分析
Types of Reactions
L-arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: L-arginine can be oxidized to produce nitric oxide, a key signaling molecule in the cardiovascular system.
Reduction: Reduction reactions involving L-arginine are less common but can occur under specific conditions.
Substitution: L-arginine can participate in substitution reactions, particularly in the formation of derivatives such as L-ornithine and putrescine.
Common Reagents and Conditions
Substitution: Reagents such as hydrochloric acid and various cation-exchange resins are used in the preparation and purification processes.
Major Products Formed
Nitric oxide: Produced during the oxidation of L-arginine.
L-ornithine and putrescine: Formed through substitution reactions.
科学研究应用
L-arginine hydrochloride has a wide range of scientific research applications:
作用机制
L-arginine hydrochloride exerts its effects primarily through the production of nitric oxide. Nitric oxide synthase enzymes catalyze the conversion of L-arginine to nitric oxide, which acts as a vasodilator, neurotransmitter, and regulator of nutrient metabolism . The molecular targets of nitric oxide include guanylate cyclase, which mediates the relaxation of smooth muscle cells, and various signaling pathways involved in immune response and cellular metabolism .
相似化合物的比较
Similar Compounds
L-arginine: The free-form amino acid, less stable and soluble compared to L-arginine hydrochloride.
L-ornithine: A derivative of L-arginine, used in medical applications.
Putrescine: Another derivative, used as a bio-based precursor for the synthesis of polymers.
Uniqueness
L-arginine hydrochloride is unique due to its enhanced solubility and stability, making it more effective for use in dietary supplements and pharmaceuticals compared to free-form L-arginine . Its ability to produce nitric oxide efficiently also sets it apart from other similar compounds .
属性
分子式 |
C6H17ClN4O3 |
|---|---|
分子量 |
228.68 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2/t4-;;/m0../s1 |
InChI 键 |
NUFCANQNMWVENN-FHNDMYTFSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


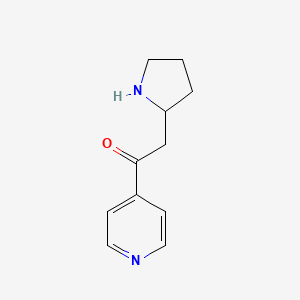
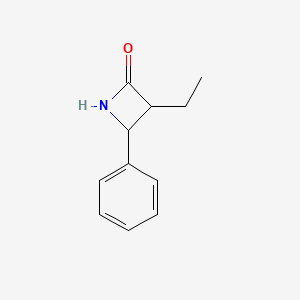
![1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13064792.png)
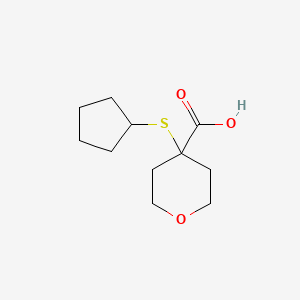
![3-(Bicyclo[2.2.1]heptan-2-ylmethoxy)azetidine](/img/structure/B13064796.png)
